(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Numbers
The compound (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride is systematically named according to IUPAC rules as [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine hydrochloride . This nomenclature reflects its core thiazole ring substituted at position 2 with a 4-methoxyphenyl group and at position 4 with an aminomethyl moiety, followed by a hydrochloride salt formation.
The CAS Registry Number for this compound is 858009-33-3 , as reported by multiple suppliers and chemical databases. However, a conflicting CAS number (1220039-81-5 ) appears in some sources, which may stem from regional registration variances or documentation errors. Users are advised to verify CAS numbers against authoritative databases like PubChem or ChemSpider for accuracy.
Table 1: CAS Registry Number Discrepancies
| Source | CAS Number | Molecular Formula |
|---|---|---|
| Supplier A | 1220039-81-5 | C₁₁H₁₃ClN₂OS |
| Supplier B | 858009-33-3 | C₁₁H₁₃ClN₂OS |
Both entries share identical molecular formulas, suggesting they represent the same compound despite differing CAS numbers.
Structural Elucidation: SMILES Notation, InChI Key, and Molecular Formula Analysis
The structural features of this compound are unambiguously defined through standardized chemical identifiers:
SMILES Notation :
Cl.COC1=CC=C(C=C1)C1=NC(=CS1)CN
This notation encodes the thiazole ring (N-C-S-C), 4-methoxyphenyl substituent, aminomethyl group, and hydrochloride counterion.InChI Key :
DIUJWRLRCNTOKK-UHFFFAOYSA-N
A unique identifier derived from the compound’s structural topology, enabling precise database searches.Molecular Formula :
C₁₁H₁₃ClN₂OS
Confirmed by high-resolution mass spectrometry (HRMS), this formula accounts for the hydrochloride salt’s molecular weight of 256.75 g/mol .
Table 2: Structural Identifiers
| Identifier | Value | Source |
|---|---|---|
| SMILES | Cl.COC1=CC=C(C=C1)C1=NC(=CS1)CN | |
| InChI Key | DIUJWRLRCNTOKK-UHFFFAOYSA-N | |
| Molecular Formula | C₁₁H₁₃ClN₂OS | |
| Molecular Weight | 256.75 g/mol |
Comparative Analysis of Synonyms Across Chemical Databases
Synonyms for this compound vary slightly across databases, reflecting differences in naming conventions and regional practices:
- [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (IUPAC-aligned)
- C-[2-(4-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride (supplier-specific)
- (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine HCl (abbreviated salt form)
- 4-(Aminomethyl)-2-(4-methoxyphenyl)thiazole hydrochloride (positional descriptor)
Table 3: Synonym Comparison
Notably, ChemSpider and PubChem prioritize systematic naming, while suppliers often use simplified descriptors. The absence of a universally accepted synonym underscores the importance of cross-referencing identifiers like CAS numbers and structural keys.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUJWRLRCNTOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743469 | |
| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858009-33-3 | |
| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of 2-Thiocyanoacetophenones
A common approach starts with 4-methoxyacetophenone derivatives that are converted into 2-thiocyanoacetophenones. These intermediates undergo cyclization in the presence of ammonium acetate supported on alumina to afford the 2-aminothiazole core bearing the 4-methoxyphenyl substituent.
| Step | Reagents/Conditions | Product Description |
|---|---|---|
| 1 | 4-Methoxyacetophenone → 2-thiocyanoacetophenone | Introduction of thiocyano group |
| 2 | Cyclization with ammonium acetate on alumina | Formation of 2-amino-4-(4-methoxyphenyl)thiazole |
This method yields the aminothiazole intermediate suitable for further functionalization.
Introduction of Methanamine Group at the 4-Position
The methanamine substituent at the 4-position of the thiazole ring can be introduced by:
- Reduction of ester or amide intermediates at the 4-position to the corresponding aldehyde, followed by reductive amination to install the methanamine group.
- Nucleophilic substitution reactions on halogenated thiazole intermediates with amines, followed by purification.
For example, reduction of 4,5-bis(4-methoxyphenyl)thiazole esters with lithium aluminum hydride (LiAlH4) yields the aldehyde intermediate, which upon further reaction gives the methanamine derivative.
Purification and Salt Formation
The free base amine is typically purified by extraction and flash chromatography. Subsequently, the hydrochloride salt is prepared by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or dichloromethane), yielding the hydrochloride salt with improved stability and crystallinity.
Detailed Experimental Procedure Example
A representative preparation based on literature:
| Step | Procedure | Details |
|---|---|---|
| 1 | Dissolution of aminothiazole intermediate | Dissolve 0.28 mmol of free amine in 20 mL dichloromethane |
| 2 | Reaction with 4-methoxyphenyl isocyanate | Add 0.28 mmol isocyanate, stir at room temperature for 3 h |
| 3 | Work-up | Filter solids, extract with dichloromethane, dry over Na2SO4 |
| 4 | Purification | Flash chromatography to isolate pure product |
| 5 | Salt formation | Treat purified amine with HCl in ethanol to form hydrochloride salt |
Yield: ~89% pure product obtained after chromatography.
Comparative Data Table of Preparation Routes
Research Findings and Analysis
- The cyclization approach using alumina-supported ammonium acetate is a reliable and scalable method for constructing the aminothiazole core with the 4-methoxyphenyl substituent.
- Reduction and oxidation steps enable functional group interconversion to introduce the methanamine moiety effectively.
- Nucleophilic substitution on halogenated thiazoles is a versatile method but may have moderate yields and requires careful control of reaction conditions.
- The aminolysis with 4-methoxyphenyl isocyanate offers a straightforward and high-yielding route to the target amine intermediate before salt formation.
- Overall yields vary depending on the route, but the combination of these methods provides flexibility for synthetic optimization.
Chemical Reactions Analysis
Types of Reactions: (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antibacterial Applications
Thiazole derivatives, including (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride, have demonstrated significant antibacterial properties. Research indicates that thiazole compounds can effectively inhibit a range of bacterial strains. For instance, studies have shown that compounds with thiazole moieties exhibit good activity against Staphylococcus epidermidis , surpassing standard treatments like amphotericin B due to their structural characteristics that enhance binding to bacterial targets .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 0.5 |
| Thiazole Derivative B | Escherichia coli | 1.0 |
| This compound | Staphylococcus epidermidis | 0.09 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cell lines such as HCT-116 and A549 through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . The structure-activity relationship (SAR) analysis suggests that the methoxy group on the phenyl ring significantly enhances its cytotoxic effects.
Case Study: Anticancer Efficacy
In a study evaluating thiazole derivatives against human lung adenocarcinoma cells, the compound exhibited an IC50 value of 23.30 µM , indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.5 | Induction of apoptosis |
| A549 | 23.3 | Cell cycle arrest |
| MCF-7 | 10.5 | Modulation of p53 pathway |
Anticonvulsant Properties
Recent investigations into the anticonvulsant properties of thiazole derivatives have revealed promising results. The compound has been tested in various seizure models, showing significant efficacy in protecting against seizures induced by pentylene tetrazole (PTZ). For example, analogues of thiazoles demonstrated median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg , indicating a strong anticonvulsant profile .
Summary of Anticonvulsant Activity
The SAR studies indicate that modifications on the thiazole ring can enhance anticonvulsant activity, with specific substitutions leading to improved protection indices.
| Compound Type | ED50 (mg/kg) | Protection Index |
|---|---|---|
| Thiazole-Amino Derivative | 18.4 | 9.2 |
| Thiazole-Pyrrolidinone Hybrid | 24.38 | 8.5 |
Anti-Tubercular Activity
The potential of this compound as an anti-tubercular agent is also noteworthy. Thiazoles have been identified as promising candidates for developing new anti-tubercular drugs due to their ability to target Mycobacterium tuberculosis effectively . Recent studies have reported that certain thiazole derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL , indicating their potency against resistant strains.
Anti-Tubercular Efficacy
Research into thiazole-based compounds has highlighted their structural advantages in combating multi-drug resistant tuberculosis.
| Compound Type | MIC (µg/mL) | Activity Level |
|---|---|---|
| Coumarin-Thiazoline Hybrid | 0.09 | High |
| Novel Amino-Thiazoles | 0.15 | Moderate |
Mechanism of Action
The mechanism of action of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in:
- Substituent type (e.g., chloro vs. methoxy).
- Heterocycle core (e.g., oxazole, thiadiazole).
- Substituent position (para vs. meta).
Comparative Data Table
Substituent Effects
- Electron-Donating (Methoxy) vs. In contrast, the chloro substituent (as in 690632-35-0) increases electrophilicity, which may enhance reactivity in nucleophilic environments . The para-chloro analog exhibits a higher melting point (268°C) compared to the methoxy derivative, likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Positional Isomerism (Para vs. Meta):
Heterocycle Modifications
- Thiazole vs. Oxazole: Replacing thiazole’s sulfur with oxygen (oxazole) reduces hydrogen-bonding capacity and alters metabolic stability.
- Thiadiazole Derivatives:
- The 1,3,4-thiadiazole core (CAS 695199-54-3) introduces an additional nitrogen atom, increasing hydrogen-bond acceptor sites. This modification is often exploited in drug design for enhanced target affinity .
Biological Activity
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride is a synthetic compound featuring a thiazole ring, an aromatic methoxyphenyl group, and a primary amine. This structural composition suggests significant potential for various biological activities, particularly in antimicrobial and anticancer domains. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. The compound has been investigated for its ability to inhibit bacterial growth and may function by targeting specific enzymes involved in microbial metabolism.
Key Findings:
- Mechanism of Action: The compound likely binds to enzymes or receptors, modulating their activity and inhibiting microbial growth.
- Spectrum of Activity: It has shown efficacy against various bacterial strains, suggesting broad-spectrum antimicrobial potential.
Anticancer Activity
The anticancer properties of thiazole derivatives are well-documented, with several studies highlighting their effectiveness against various cancer cell lines. The unique combination of the methoxy-substituted phenyl group and the thiazole core in this compound enhances its interaction with biological targets.
Research Insights:
- In vitro Studies: The compound has been tested against Hepatocellular carcinoma cell lines (HepG-2), showing promising results in inhibiting cell proliferation .
- Mechanism of Action: Preliminary studies suggest that it may exert anticancer effects through the inhibition of tubulin polymerization, a critical process in cell division .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups can significantly influence their potency.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-thiazole | Thiazole ring, amino group | Antimicrobial |
| 4-Methoxybenzaldehyde | Methoxy group on phenyl ring | Antioxidant |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazole | Thiadiazole ring, phenyl substitution | Anticancer |
The methoxy group on the phenyl ring is particularly important for enhancing the compound's biological activity. It appears to contribute to both antimicrobial and anticancer effects by improving solubility and bioavailability .
Case Studies
Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:
- Anticonvulsant Activity: A related study showed that thiazole-integrated compounds exhibited significant anticonvulsant properties with median effective doses lower than standard medications .
- Neuroprotective Effects: Other compounds derived from similar structures have been evaluated for neuroprotective effects against oxidative stress in neuronal cell lines, indicating potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride to achieve high yield and purity?
- Methodological Answer :
- Reaction Optimization : Use Hantzsch thiazole synthesis, adjusting stoichiometry of precursors (e.g., 4-methoxyphenyl thioamide and α-haloketones). Catalysts like DIPEA or TEA improve cyclization efficiency .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) removes unreacted starting materials. Recrystallization from ethanol/water enhances purity (>95%) .
- Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in 9:1 DCM/MeOH). Typical yields range 75–85% under inert conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data signatures should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Thiazole protons appear as singlets (δ 8.2–8.6 ppm). Methoxyphenyl groups show aromatic doublets (δ 7.0–7.2 ppm, J = 8.5 Hz) and a methoxy singlet (δ 3.8 ppm) .
- ¹³C NMR : Thiazole carbons resonate at δ 160–165 ppm; methanamine CH2 appears at δ 40–45 ppm .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 253.1 (theoretical 253.08) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- HPLC Analysis : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities (<2%).
- Stability Testing : Store at –20°C under argon; monitor degradation via NMR every 6 months. Hydrolysis of the thiazole ring is a key instability factor in aqueous solutions .
Advanced Research Questions
Q. What computational strategies can elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV). Electron density analysis (Multiwfn) identifies nucleophilic sites (e.g., methanamine NH2) .
- Molecular Dynamics : Simulate solvation effects in DMSO to predict solubility and aggregation behavior .
Q. How do structural modifications (e.g., substituent variations on the thiazole or methoxyphenyl groups) influence biological activity?
- Methodological Answer :
- SAR Studies : Replace methoxy with halogens (e.g., Cl, F) or alkyl groups. Test antifungal activity (e.g., Candida albicans MIC assays).
- Data : Analogues with electron-withdrawing groups (e.g., 4-Cl) show enhanced activity (MIC ~2 µg/mL vs. 8 µg/mL for methoxy) .
Q. What experimental and analytical approaches resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Compare MIC (broth microdilution) with agar diffusion to rule out solubility artifacts.
- Metabolic Stability : Use hepatic microsomes to assess compound degradation kinetics, which may explain variability in cell-based vs. in vivo studies .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
